molecular formula C7H9BrN2O B13548366 2-Amino-2-(3-bromopyridin-2-yl)ethan-1-ol

2-Amino-2-(3-bromopyridin-2-yl)ethan-1-ol

Katalognummer: B13548366
Molekulargewicht: 217.06 g/mol
InChI-Schlüssel: KUCLOJPWMGDHNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-(3-bromopyridin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.06 g/mol . This compound is characterized by the presence of an amino group, a bromopyridinyl group, and an ethan-1-ol moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(3-bromopyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(3-bromopyridin-2-yl)ethan-1-ol is utilized in several scientific research fields:

Wirkmechanismus

The mechanism of action of 2-Amino-2-(3-bromopyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and bromopyridinyl groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(3-bromopyridin-2-yl)ethan-1-ol: Similar structure but lacks the amino group.

    2-[(3-amino-5-bromopyridin-2-yl)oxy]ethan-1-ol: Contains an additional oxygen atom in the structure.

    2-{2-[(5-bromopyridin-2-yl)amino]ethoxy}ethan-1-ol: Features an ethoxy linkage instead of an ethan-1-ol moiety.

Uniqueness

2-Amino-2-(3-bromopyridin-2-yl)ethan-1-ol is unique due to the presence of both an amino group and a bromopyridinyl group, which confer distinct chemical reactivity and biological activity. This combination makes it particularly useful in various research applications, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C7H9BrN2O

Molekulargewicht

217.06 g/mol

IUPAC-Name

2-amino-2-(3-bromopyridin-2-yl)ethanol

InChI

InChI=1S/C7H9BrN2O/c8-5-2-1-3-10-7(5)6(9)4-11/h1-3,6,11H,4,9H2

InChI-Schlüssel

KUCLOJPWMGDHNA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(N=C1)C(CO)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.